N-(9-Hydroxy-9H-fluoren-3-yl)acetamide
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Overview
Description
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of fluorenone and acetamide, characterized by the presence of a hydroxy group at the 9th position of the fluorenyl ring and an acetamide group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 9-hydroxyfluorenone with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of larger reaction vessels, continuous flow reactors, and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 9-keto-9H-fluoren-3-yl acetamide.
Reduction: Formation of N-(9-hydroxy-9H-fluoren-3-yl)ethylamine.
Substitution: Formation of various substituted fluorenyl derivatives depending on the substituent used.
Scientific Research Applications
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(9-Hydroxy-9H-fluoren-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the acetamide moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(9-Ethyl-9H-fluoren-2-yl)acetamide
- N-(3-Chloro-9H-fluoren-2-yl)acetamide
- N-(9-Methyl-9H-fluoren-2-yl)acetamide
Uniqueness
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide is unique due to the presence of the hydroxy group at the 9th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
65330-28-1 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(9-hydroxy-9H-fluoren-3-yl)acetamide |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-10-6-7-13-14(8-10)11-4-2-3-5-12(11)15(13)18/h2-8,15,18H,1H3,(H,16,17) |
InChI Key |
BPHVUHBSMSVCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(C3=CC=CC=C32)O |
Origin of Product |
United States |
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